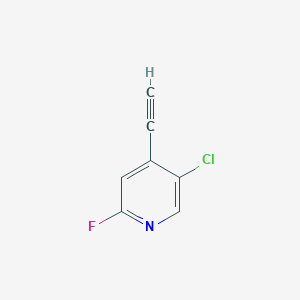
6-Hydrazineylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazineylpyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a hydrazine group at the 6-position and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazineylpyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with hydrazine and carboxamide precursors. One common method is the condensation of 4-carboxamidepyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazineylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azo compounds, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
6-Hydrazineylpyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of 6-Hydrazineylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4-carboxamide: Lacks the hydrazine group, resulting in different reactivity and biological activity.
6-Aminopyrimidine-4-carboxamide: Contains an amino group instead of a hydrazine group, leading to variations in chemical behavior and applications.
6-Hydrazinylpyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring, affecting its chemical properties and uses.
Uniqueness
6-Hydrazineylpyrimidine-4-carboxamide is unique due to the presence of both hydrazine and carboxamide functional groups on the pyrimidine ring. This combination imparts distinct reactivity and potential for diverse applications in medicinal chemistry, biology, and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool for research and development.
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-hydrazinylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-5(11)3-1-4(10-7)9-2-8-3/h1-2H,7H2,(H2,6,11)(H,8,9,10) |
InChI Key |
FSFMLQHYZJLAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)


![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)


![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)


![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
